molecular formula C11H17NO2 B1394322 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid CAS No. 1216669-89-4

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid

Cat. No. B1394322
M. Wt: 195.26 g/mol
InChI Key: IIFCUOGGBKAMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H17NO2 . It is used in various biological activities and has been the subject of numerous scientific studies .


Molecular Structure Analysis

The molecular structure of 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid is defined by its molecular formula, C11H17NO2 . The structure is complex and involves a cyclopentene ring attached to a piperidine ring, which is further attached to a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid are complex and depend on the conditions and reagents used . Unfortunately, specific details about these reactions are not available from the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Efficiency Improvement : A significant advance in the synthesis of cyclopentene derivatives, such as OV329 (a compound related to 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid), was made by reducing the synthesis steps and increasing yield. This compound is investigated for its potential in treating epilepsy and addiction (Moschitto & Silverman, 2018).

  • Bioisosteric Applications : Research has explored the use of cyclopentene derivatives as bioisosteric replacements in medicinal chemistry. These compounds, including variations of 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid, have potential applications in creating new antitumor and antiviral agents (Lu, Lu, & Honek, 2017).

Applications in Drug Development

  • Cancer and Viral Infections : Cyclopentene derivatives are studied for their potential in treating cancer and viral infections. Their unique chemical structure makes them suitable candidates for developing new therapeutic agents (Lu, Lu, & Honek, 2017).

  • Molecular Inhibitors : Certain cyclopentene analogs are being investigated for their ability to act as inhibitors or inactivators of enzymes involved in neurological disorders, demonstrating their potential in the development of new drugs (Choi & Silverman, 2002).

Material Science and Catalysis

  • Synthesis of Novel Compounds : The cyclopentene structure is integral to the synthesis of novel materials, offering unique properties for material science applications. This includes the creation of complex molecules with potential industrial applications (Paul et al., 2016).

  • Catalytic Applications : Research into cyclopentene derivatives has shown their effectiveness as catalysts in various chemical reactions, making them valuable in industrial and laboratory settings (Paul et al., 2016).

Safety And Hazards

The safety and hazards associated with 1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid depend on how it is handled and used . Proper safety measures should always be taken when handling this compound to prevent exposure and potential harm .

properties

IUPAC Name

1-cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h1,3,9-10H,2,4-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCUOGGBKAMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 3
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 4
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 5
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid
Reactant of Route 6
1-Cyclopent-2-en-1-ylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.